molecular formula C10H16N4O2S B7755978 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide

Cat. No.: B7755978
M. Wt: 256.33 g/mol
InChI Key: GVLGYMNNHQFLQC-UHFFFAOYSA-N
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Description

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide typically involves the reaction of 6-amino-4-oxo-1H-pyrimidine-2-thiol with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyrimidine derivatives .

Scientific Research Applications

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its antiviral, antibacterial, and anticancer properties.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways in pathogens or cancer cells, leading to their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A pyrimidine derivative used as an anticancer drug.

    Methotrexate: Another pyrimidine derivative with anticancer and immunosuppressive properties.

    Trimethoprim: A pyrimidine-based antibiotic.

Uniqueness

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is unique due to its specific structural features, such as the sulfanyl group and the diethylacetamide moiety. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-3-14(4-2)9(16)6-17-10-12-7(11)5-8(15)13-10/h5H,3-4,6H2,1-2H3,(H3,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLGYMNNHQFLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=O)C=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)CSC1=NC(=O)C=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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